molecular formula C11H15NO2 B11903748 Methyl 2-amino-3-(2-methylphenyl)propanoate

Methyl 2-amino-3-(2-methylphenyl)propanoate

Cat. No.: B11903748
M. Wt: 193.24 g/mol
InChI Key: KXWBUUKZTWGWCG-UHFFFAOYSA-N
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Description

Methyl 2-amino-3-(2-methylphenyl)propanoate is a chiral ester derivative featuring a phenyl ring substituted with a methyl group at the ortho position. Its molecular formula is C₁₂H₁₅NO₂, and it serves as a key intermediate in pharmaceutical synthesis, particularly in the development of LFA-1/ICAM-1 antagonists and other bioactive molecules . The compound’s structure combines an amino acid backbone with a methyl ester group, enabling versatile reactivity in coupling reactions and hydrolysis-based modifications .

Properties

IUPAC Name

methyl 2-amino-3-(2-methylphenyl)propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO2/c1-8-5-3-4-6-9(8)7-10(12)11(13)14-2/h3-6,10H,7,12H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXWBUUKZTWGWCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CC(C(=O)OC)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-amino-3-(2-methylphenyl)propanoate can be synthesized through several methods. One common approach involves the reaction of 2-methylbenzaldehyde with glycine methyl ester in the presence of a suitable catalyst. The reaction typically proceeds under mild conditions, with the formation of the desired product after purification .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, crystallization, and distillation to isolate and purify the compound .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-3-(2-methylphenyl)propanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include oxo derivatives, amine derivatives, and various substituted compounds, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Methyl 2-amino-3-(2-methylphenyl)propanoate has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the production of various chemical intermediates and specialty chemicals.

Mechanism of Action

The mechanism of action of methyl 2-amino-3-(2-methylphenyl)propanoate involves its interaction with specific molecular targets and pathways. The amino group and the methylphenyl group play crucial roles in its binding affinity and activity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects .

Comparison with Similar Compounds

Substituent Effects on the Aromatic Ring

The phenyl ring’s substitution pattern significantly influences physicochemical properties and biological activity. Key analogues include:

Compound Name Substituent(s) on Phenyl Ring Key Properties/Applications Reference
Methyl 2-amino-3-(4-vinylphenyl)propanoate 4-Vinyl Enhanced crosslinking potential
Methyl 2-amino-3-(2,4-dimethylphenyl)propanoate 2,4-Dimethyl Improved lipophilicity; HCl salt form enhances stability
(S)-Methyl 2-amino-3-(4-nitrophenyl)propanoate 4-Nitro Electron-withdrawing group enables reduction to amine intermediates
Methyl (2R)-2-amino-3-(1H-indol-3-yl)propanoate Indole ring Bioactive in peptide-mimetic drug design
  • Ortho-Methyl vs.
  • Electron-Donating vs. Withdrawing Groups : The 2-methyl group (electron-donating) increases electron density on the phenyl ring, contrasting with the electron-withdrawing nitro group in the 4-nitro analogue. This difference impacts reactivity in electrophilic substitutions and redox reactions .

Ester Group Hydrolysis and Reactivity

The methyl ester moiety in the parent compound undergoes hydrolysis more readily than ethyl esters, a critical factor in prodrug activation:

Ester Type Hydrolysis Rate (Relative) Yield in Alkaline Hydrolysis Reference
Methyl carboxylate Fast High (>80%)
Ethyl carboxylate Slow Moderate (50–60%)

This reactivity difference is exploited in drug design, where methyl esters are preferred for rapid release of active carboxylic acids in vivo .

Lipophilicity and Bioavailability

  • Methyl 2-amino-3-(2-methylphenyl)propanoate: Moderate logP due to the balance between the hydrophobic methyl group and polar amino/ester functionalities.
  • 3-[4-(2-Methylpropyl)phenyl]-propanoic Acid: Higher logP (bulky alkyl substituent) enhances membrane permeability but may reduce solubility .

Key Research Findings

Steric Effects : Ortho-substituted analogues like the parent compound exhibit lower crystallinity compared to para-substituted derivatives, complicating purification .

Chirality: The (S)-enantiomer of methyl 2-amino-3-(2,4-dimethylphenyl)propanoate is prioritized in pharmaceutical studies due to higher target affinity .

Stabilization : Hydrochloride salt forms (e.g., in the 2,4-dimethylphenyl analogue) improve shelf-life and thermal stability .

Biological Activity

Methyl 2-amino-3-(2-methylphenyl)propanoate is an organic compound classified as an amino acid derivative. Its unique structure, which includes a propanoate backbone and a 2-methylphenyl substituent, contributes to its potential biological activities. This article explores the compound's biological activity, synthesis methods, and its implications in medicinal chemistry.

  • Molecular Formula : C11H15NO2
  • Molecular Weight : Approximately 193.25 g/mol
  • Chirality : The compound features a chiral center, influencing its biological interactions.

Biological Activity Profiles

This compound has been studied for various biological activities, including:

1. Antiviral Activity

Preliminary studies suggest that this compound may exhibit antiviral properties. While specific viral targets and mechanisms remain to be fully elucidated, its structural characteristics indicate potential efficacy against certain viral infections.

2. Anticancer Activity

Research indicates that this compound may possess anticancer properties. It is thought to interact with cancer cell signaling pathways, although detailed studies are needed to confirm these effects and identify specific cancer types where it may be effective.

3. Neurotransmitter Modulation

The compound's ability to interact with neurotransmitter systems suggests potential applications in treating neurological disorders such as epilepsy and depression. Its amino group may form hydrogen bonds with specific receptors, enhancing its biological efficacy.

The mechanism of action involves binding to specific molecular targets such as enzymes and receptors. The functional groups present in this compound facilitate high-affinity interactions that can modulate the activity of these targets.

Synthesis Methods

This compound can be synthesized through various methods:

  • Oxidation : Can form corresponding oxo derivatives using oxidizing agents like potassium permanganate.
  • Reduction : Reduction reactions can yield amine derivatives using lithium aluminum hydride or sodium borohydride.
  • Substitution : The amino group can participate in nucleophilic substitution reactions, leading to various substituted derivatives .

Research Findings and Case Studies

Recent studies have highlighted the compound's potential in various therapeutic areas:

StudyFindings
Investigated antiviral and anticancer properties; suggested further exploration needed.
Explored neurotransmitter modulation; indicated possible implications for neurological disorders.
Discussed synthesis methods and chemical transformations; emphasized the compound's versatility in medicinal chemistry.

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